

Commercial Sourcing and Technical Guide: 4,5-Dichlorothiophene-2-carboxylic acid

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Compound of Interest

Compound Name: 4,5-Dichlorothiophene-2-carboxylic acid

Cat. No.: B154882

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and key technical data for **4,5-Dichlorothiophene-2-carboxylic acid** (CAS No: 31166-29-7). This valuable building block is utilized in the synthesis of various pharmaceutical compounds and functional materials. This document is intended to assist researchers and procurement specialists in sourcing high-purity material and understanding its key characteristics.

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer **4,5-Dichlorothiophene-2-carboxylic acid**. The table below summarizes readily available public information on product specifications from a selection of these suppliers. It is important to note that specifications can vary by batch and supplier, and it is always recommended to request a certificate of analysis (CoA) for detailed and lot-specific data.

Supplier	Product Number (Example)	Stated Purity	Molecular Formula	Molecular Weight (g/mol)	CAS Number
LGC Standards	TRC-D436375	Not explicitly stated, sold as a reference standard	C ₅ H ₂ Cl ₂ O ₂ S	197.04	31166-29-7
CP Lab Safety	Not specified	min 98%	C ₅ H ₂ Cl ₂ O ₂ S	197.04	31166-29-7[1]
BLD Pharm	Not specified	Not explicitly stated	C ₅ H ₂ Cl ₂ O ₂ S	197.04	31166-29-7
ChemicalBook	Aggregates multiple suppliers	Varies by supplier	C ₅ H ₂ Cl ₂ O ₂ S	197.04	31166-29-7[2]
Anax Laboratories	Ax-16249	>98%	C ₅ H ₂ Cl ₂ O ₂ S	197.03	31166-29-7
MedchemExpress	HY-W005123R	Analytical Standard	C ₅ H ₂ Cl ₂ O ₂ S	197.04	31166-29-7[3]
PubChem	Lists multiple suppliers	Varies by supplier	C ₅ H ₂ Cl ₂ O ₂ S	197.04	31166-29-7[4]

Physicochemical Properties

The following table summarizes key physicochemical properties of **4,5-Dichlorothiophene-2-carboxylic acid**, compiled from various chemical databases.

Property	Value	Source
Molecular Formula	C ₅ H ₂ Cl ₂ O ₂ S	PubChem[4]
Molecular Weight	197.04 g/mol	PubChem[4]
Appearance	White to off-white solid (typical)	General Knowledge
Melting Point	Data not readily available	
Boiling Point	Data not readily available	
Solubility	Soluble in many organic solvents	General Knowledge
InChI Key	JDBAYLWBVQVMTD-UHFFFAOYSA-N	PubChem[4]

Experimental Protocols: General Analytical Methods

While a specific, detailed experimental protocol for the synthesis of **4,5-Dichlorothiophene-2-carboxylic acid** is not readily available in the public domain, this section outlines general analytical methods that are applicable for the characterization and quality control of this and similar carboxylic acid compounds.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is a standard approach for assessing the purity of **4,5-Dichlorothiophene-2-carboxylic acid**.

- Column: A C18 stationary phase is typically suitable.
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer with pH adjusted to be acidic) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point.
- Detection: UV detection at a wavelength where the thiophene ring or the carboxylic acid chromophore absorbs is appropriate.

- **Sample Preparation:** The sample should be accurately weighed and dissolved in a suitable solvent, typically the mobile phase or a compatible organic solvent.
- **Quantification:** Purity is determined by comparing the peak area of the main component to the total area of all observed peaks.

Structural Characterization by Spectroscopic Methods

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **^1H NMR:** The proton NMR spectrum is expected to show a signal for the single proton on the thiophene ring. The chemical shift of the carboxylic acid proton is typically observed as a broad singlet in the downfield region of the spectrum (around 10-13 ppm), though its position can be concentration and solvent dependent.
- **^{13}C NMR:** The carbon NMR spectrum will show distinct signals for the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear significantly downfield.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:

- A broad O-H stretching vibration for the carboxylic acid, typically in the range of 2500-3300 cm^{-1} .
- A strong C=O stretching vibration for the carbonyl group of the carboxylic acid, usually appearing around 1700 cm^{-1} .
- C-Cl stretching vibrations.
- Vibrations associated with the thiophene ring.

3.2.3. Mass Spectrometry (MS)

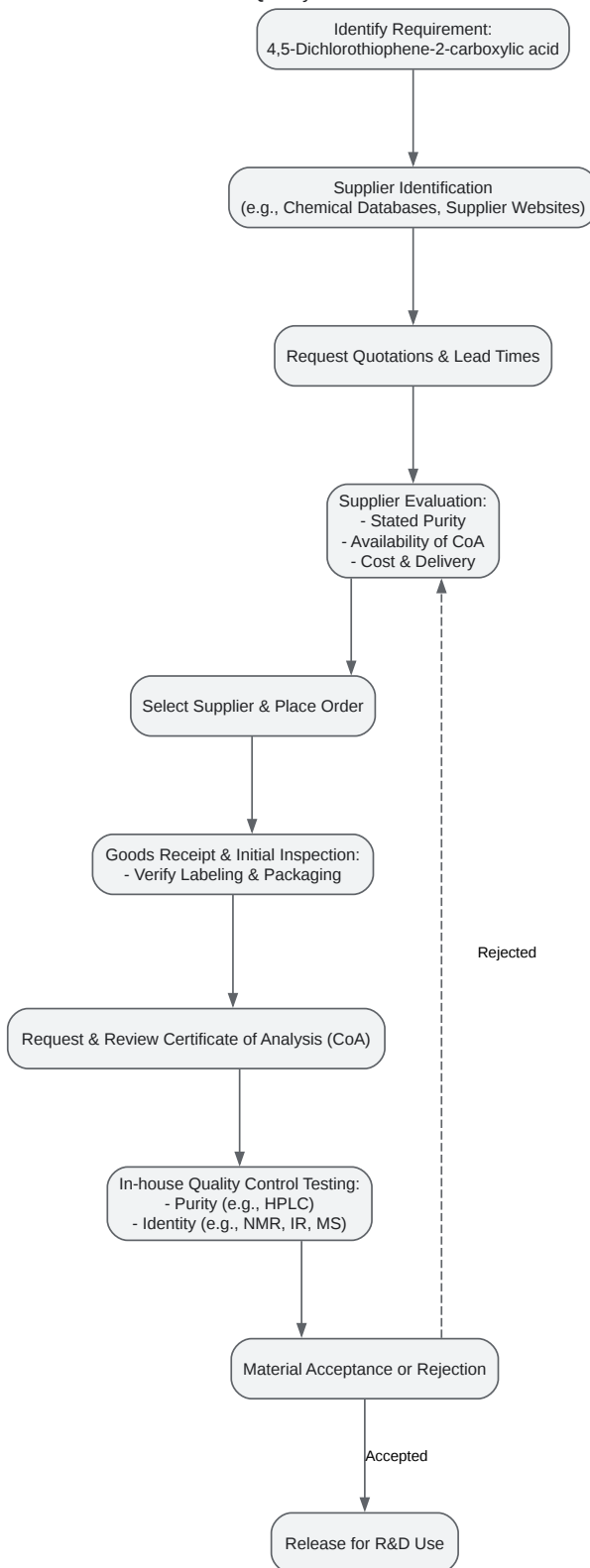
Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of **4,5-**

Dichlorothiophene-2-carboxylic acid. The isotopic pattern of the molecular ion will be characteristic due to the presence of two chlorine atoms.

Logical Workflow for Procurement and Quality Assessment

The following diagram illustrates a typical workflow for sourcing and verifying the quality of a chemical intermediate like **4,5-Dichlorothiophene-2-carboxylic acid** for research and development purposes.

Procurement and Quality Assessment Workflow

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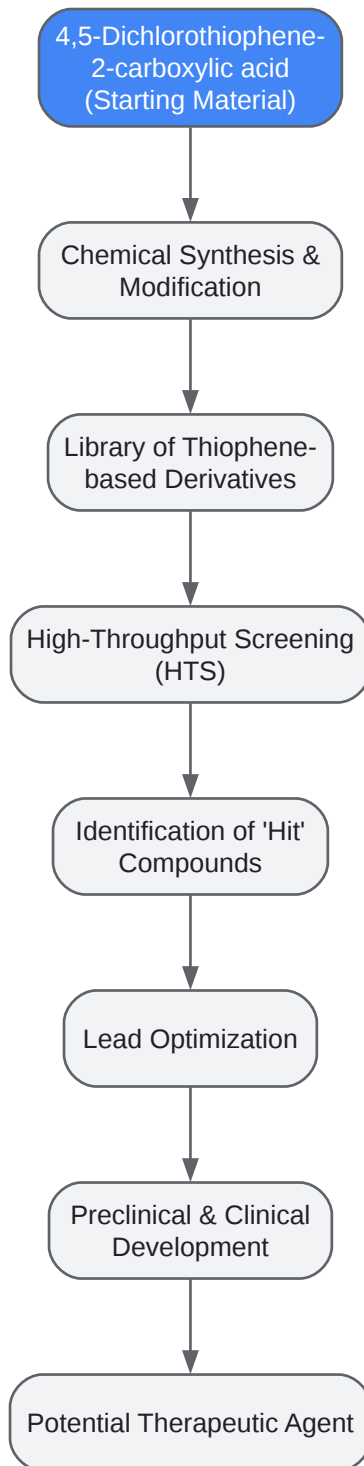
Caption: A flowchart illustrating the key steps in the procurement and quality verification process for a chemical reagent.

Signaling Pathways and Applications

4,5-Dichlorothiophene-2-carboxylic acid is primarily used as a synthetic intermediate. Its applications are diverse and depend on the subsequent chemical transformations. One notable area of use is in the synthesis of inhibitors for various enzymes. For instance, thiophene-based compounds have been explored as scaffolds for the development of inhibitors of enzymes involved in signaling pathways related to various diseases.

The logical relationship for its application in drug discovery can be visualized as follows:

Role in Drug Discovery Logic



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Caption: A simplified logical flow of how a starting material like **4,5-dichlorothiophene-2-carboxylic acid** is utilized in a drug discovery program.

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- 4. 4,5-Dichlorothiophene-2-carboxylic acid | C₅H₂Cl₂O₂S | CID 305687 - PubChem [pubchem.ncbi.nlm.nih.gov]
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